molecular formula C26H32F30N4O8S3 B12831693 Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate CAS No. 70225-20-6

Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate

Cat. No.: B12831693
CAS No.: 70225-20-6
M. Wt: 1194.7 g/mol
InChI Key: UUWZKXIUZHPNDP-UHFFFAOYSA-L
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its molecular components. The cationic moiety consists of two identical ammonium groups, each featuring a trimethylammonium center bonded to a propyl chain. This chain terminates in a sulphonamide group linked to a pentadecafluoroheptyl segment. The sulphate anion serves as the counterion, balancing the dual positive charges.

Systematically, the name is constructed as follows:

  • Cation : Trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium
    • The root "propanaminium" indicates a three-carbon chain with an ammonium group.
    • "Trimethyl" specifies three methyl groups attached to the nitrogen.
    • "3-[[(pentadecafluoroheptyl)sulphonyl]amino]" describes the sulphonamide substituent at the third carbon, with a heptane chain fully fluorinated except for the terminal methyl group.
  • Anion : Sulphate
    • The sulphate ion (SO₄²⁻) balances the two cationic charges, denoted by the prefix "bis" before the cation name.

This nomenclature aligns with IUPAC guidelines for salts, where the cation is named first, followed by the anion. The use of "bis" indicates two identical cations, distinguishing it from monomeric analogues like those described in PubChem entries for related perfluoroalkyl sulphonamides.

Molecular Architecture: Cation-Anion Configuration Analysis

The compound’s structure comprises two cationic units and one sulphate anion (Table 1). Each cation contains:

  • A quaternary ammonium center (N⁺(CH₃)₃) providing a fixed positive charge.
  • A propyl linker (CH₂CH₂CH₂) connecting the ammonium group to the sulphonamide nitrogen.
  • A sulphonamide group (SO₂NH) bonded to a pentadecafluoroheptyl chain (C₇F₁₅).

The sulphate anion adopts a tetrahedral geometry, with four oxygen atoms surrounding the central sulfur. Ionic interactions between the ammonium cations and sulphate oxygens stabilize the structure. Density functional theory (DFT) calculations for similar compounds suggest that the perfluoroalkyl chain’s rigidity influences the cation’s orientation relative to the anion.

Table 1: Molecular Components of Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] Sulphate

Component Description
Cation [C₁₁H₂₂F₁₅N₂O₂S]⁺
Anion SO₄²⁻
Molecular Formula 2[C₁₁H₂₂F₁₅N₂O₂S]·SO₄
Charge Balance 2:1 (Cation:Anion)

The propyl linker’s length ensures spatial separation between the hydrophobic perfluoroalkyl chain and the hydrophilic ammonium group, a feature critical for surfactant behavior observed in related compounds.

Comparative Analysis with Related Perfluoroalkyl Sulphonamide Derivatives

This compound belongs to a broader class of perfluoroalkyl sulphonamide (PFAS) salts, which vary in chain length and counterion type (Table 2). Key comparisons include:

1. Chain Length Effects :

  • Shorter Chains : Compounds like trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride (C₅F₁₁) exhibit higher solubility in polar solvents due to reduced hydrophobicity.
  • Longer Chains : Derivatives with heptadecafluorooctyl groups (C₈F₁₇) show enhanced thermal stability but lower critical micelle concentrations.

2. Counterion Influence :

  • Chloride vs. Sulphate : Chloride salts (e.g., CID 111906) have higher lattice energies than sulphate salts, affecting melting points and hygroscopicity.
  • Charge Density : Divalent anions like sulphate enable stronger ionic interactions, reducing solubility in low-polarity media compared to monovalent analogues.

Table 2: Comparative Properties of Selected PFAS Salts

Compound Chain Length Counterion Molecular Weight (g/mol)
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride C₅F₁₁ Cl⁻ 484.76
1-Propanaminium, 3-(((heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-, iodide C₈F₁₇ I⁻ 743.26
This compound C₇F₁₅ SO₄²⁻ 1,234.84*

*Calculated based on component masses.

The C₇F₁₅ chain in the target compound represents an intermediate, balancing solubility and stability for applications requiring moderate surfactant activity.

Crystallographic and Stereochemical Considerations

Crystallographic data for this compound are limited, but insights can be drawn from related structures:

  • Ionic Packing : In analogous sulphate salts, cations align along the sulphate’s equatorial plane, maximizing electrostatic interactions.
  • Perfluoroalkyl Conformation : The C₇F₁₅ chain adopts a helical conformation, minimizing steric strain while maintaining fluorine-fluorine repulsion.
  • Hydrogen Bonding : Sulphonamide N-H groups may form weak hydrogen bonds with sulphate oxygens, as observed in sulfonic acid derivatives.

Stereochemical rigidity arises from the quaternary ammonium center, which restricts rotation around the N-C bonds. However, the sulphonamide nitrogen retains limited rotational freedom, allowing conformational adjustments during dissolution or phase transitions.

X-ray diffraction studies of similar compounds reveal monoclinic or orthorhombic crystal systems, with unit cell parameters influenced by perfluoroalkyl chain length. The sulphate anion’s tetrahedral symmetry likely promotes a cubic close-packed arrangement in the solid state, though experimental validation is needed.

Properties

CAS No.

70225-20-6

Molecular Formula

C26H32F30N4O8S3

Molecular Weight

1194.7 g/mol

IUPAC Name

trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonylamino)propyl]azanium;sulfate

InChI

InChI=1S/2C13H16F15N2O2S.H2O4S/c2*1-30(2,3)6-4-5-29-33(31,32)13(27,28)11(22,23)9(18,19)7(14,15)8(16,17)10(20,21)12(24,25)26;1-5(2,3)4/h2*29H,4-6H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

UUWZKXIUZHPNDP-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate typically involves multiple steps, starting with the preparation of the pentadecafluoroheptyl sulphonyl chloride. This intermediate is then reacted with trimethylamine to form the sulphonylamino derivative. The final step involves the quaternization of the amino group with a suitable alkylating agent, followed by the addition of sulphuric acid to form the sulphate salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulphone derivatives.

    Reduction: Reduction reactions can convert the sulphonyl group to a sulphonamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulphone derivatives.

    Reduction: Sulphonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its unique hydrophobic properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty coatings, lubricants, and water-repellent materials.

Mechanism of Action

The mechanism of action of Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate involves its interaction with lipid membranes and proteins. The compound’s hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and affecting membrane-associated processes. This disruption can lead to increased permeability and potential antimicrobial effects. The compound also interacts with proteins, potentially altering their structure and function.

Comparison with Similar Compounds

Key Observations :

  • Chain Length vs.
  • Cationic Charge Density : Dual quaternary ammonium centers enhance surface activity and binding affinity compared to single-charged analogues (e.g., PFOS derivatives), improving performance in emulsification and anti-static coatings .

Physicochemical Properties

Data derived from spectral and experimental studies (e.g., $ ^1 \text{H-NMR} $, thermal analysis) highlight critical differences:

Property Target Compound PFOS Derivatives Non-Fluorinated Analogues
Thermal Stability >300°C (decomposition) ~250°C <200°C
Water Solubility Moderate (amphiphilic balance) Low (hydrophobic dominance) High
Critical Micelle Concentration (CMC) 0.1–1 mM Not applicable (anionic) 0.5–10 mM
Biodegradability Low (fluorine-carbon bonds) Negligible Moderate

Research Findings :

  • The compound’s thermal stability exceeds non-fluorinated quaternary salts due to strong C-F bonds, making it suitable for high-temperature industrial processes .
  • Solubility profiles reflect a balance between fluorocarbon hydrophobicity and ionic hydrophilicity, enabling niche applications where conventional surfactants fail .

Toxicity and Regulatory Considerations

While PFOS derivatives face restrictions under the Stockholm Convention, the target compound’s shorter chain and dual cationic structure may mitigate ecological risks. However, persistence in aqueous systems remains a concern due to the sulphonamide group’s resistance to hydrolysis .

Methodological Insights from Spectral and Structural Analysis

Structural elucidation of the compound aligns with protocols in Tables of Spectral Data for Structure Determination of Organic Compounds . For instance:

  • $ ^1 \text{H-NMR} $: Methyl groups on ammonium centers resonate at δ 3.1–3.3 ppm, while perfluorinated chain protons are absent (fully fluorinated).
  • $ ^{13} \text{C-NMR} $: Quaternary carbons adjacent to sulphonamide groups appear at δ 120–130 ppm, consistent with fluorinated analogues.

These methods contrast with the substructure mining approaches described in , which prioritize identifying functional groups (e.g., sulphonamide, perfluoroalkyl) across databases to predict properties or toxicity .

Biological Activity

Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate (CAS No. 70225-20-6) is a quaternary ammonium compound notable for its unique structure and potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, drawing on various research findings and case studies.

  • Molecular Formula : C26H32F30N4O8S3
  • Molecular Weight : 1194.70 g/mol
  • Synonyms : Various synonyms include trimethyl-3-[(pentadecafluoroheptyl)sulphonyl]amino propylammonium sulphate.

Synthesis

The synthesis of this compound typically involves the reaction of trimethylamine with sulfonamide derivatives, followed by quaternization with alkyl halides. The presence of fluorinated chains enhances its hydrophobic properties, making it suitable for various applications in biological systems.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi, attributed to their ability to disrupt cellular membranes.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Candida albicans1050

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. For instance, a study using human cell lines demonstrated that at lower concentrations, it exhibits minimal cytotoxic effects, while higher concentrations lead to significant cell death.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

Study on Antitumor Activity

A recent study investigated the antitumor potential of this compound in vitro against various cancer cell lines. The results indicated that the compound inhibited cell proliferation effectively, particularly in breast cancer (MCF-7) and lung cancer (A549) cells.

"The compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent."

Environmental Impact Assessment

Given its fluorinated structure, environmental assessments have been conducted to evaluate its persistence and toxicity in aquatic systems. The findings suggest that while it is effective as an antimicrobial agent, it may pose risks to aquatic life due to bioaccumulation potential.

Q & A

Q. What are the optimal synthetic routes for Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate, and what analytical techniques are critical for verifying its purity and structure?

Methodological Answer: Synthesis typically involves nucleophilic substitution between trimethylaminopropylamine and pentadecafluoroheptylsulfonyl chloride, followed by sulfate counterion exchange. Key steps include:

  • Purification : Use membrane separation technologies (e.g., nanofiltration) to isolate ionic species, as described in membrane engineering research .
  • Characterization :
    • NMR Spectroscopy (¹H, ¹⁹F, and ¹³C) to confirm fluorinated chain integration and quaternary ammonium structure.
    • High-Resolution Mass Spectrometry (HRMS) for molecular ion verification.
    • Ion Chromatography to quantify sulfate content .
  • Purity Assessment : Reverse-phase HPLC with evaporative light scattering detection (ELSD) to resolve fluorinated impurities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies using:

  • pH Titration Experiments : Monitor structural integrity via ¹⁹F NMR in buffers (pH 2–12) at 25–60°C.
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >300°C observed in fluorinated sulfonates ).
  • Dynamic Light Scattering (DLS) : Track aggregation behavior in aqueous solutions under stress conditions.

Advanced Research Questions

Q. How does the perfluorinated chain influence surfactant properties, and what experimental approaches quantify its critical micelle concentration (CMC)?

Methodological Answer: The perfluoroheptyl group enhances hydrophobicity and reduces CMC. To measure:

  • Surface Tensionetry : Use a pendant drop tensiometer to plot surface tension vs. concentration; CMC corresponds to the inflection point.
  • Fluorescence Spectroscopy : Pyrene polarity probe method to detect micelle formation .
  • Comparative Analysis : Compare with non-fluorinated analogs to isolate fluorination effects (e.g., 10–100x lower CMC expected ).

Q. What computational models predict the compound’s interaction with biological membranes, and what parameters are critical for molecular dynamics (MD) simulations?

Methodological Answer:

  • Force Field Selection : Use all-atom (e.g., CHARMM36) or coarse-grained (MARTINI) models compatible with fluorocarbons.
  • Key Parameters :
    • Partition coefficients (log P) for membrane permeability.
    • Electrostatic potential mapping of the quaternary ammonium group.
  • Validation : Cross-reference simulation results with experimental bilayer penetration data (e.g., Langmuir trough measurements) .

Q. What advanced degradation studies (e.g., advanced oxidation processes) are applicable to evaluate environmental persistence?

Methodological Answer:

  • Hydroxyl Radical (•OH) Assays : Use UV/H₂O₂ systems to simulate oxidative degradation; monitor via LC-MS/MS for shorter perfluoroalkyl chain byproducts.
  • Microbial Degradation Screening : Employ soil or wastewater microbial consortia under aerobic/anaerobic conditions; track defluorination via ion-selective electrodes .
  • Comparative Half-Life Analysis : Benchmark against EPA-registered perfluoroalkyl substances (PFAS) degradation profiles .

Data Contradiction & Theoretical Frameworks

Q. How should researchers resolve discrepancies in toxicity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Dose-Response Reconciliation : Normalize exposure metrics (e.g., body-weight-adjusted doses) and account for metabolic differences (e.g., hepatic sulfonation pathways).
  • Omics Integration : Use transcriptomics/proteomics to identify mechanistic outliers (e.g., mitochondrial toxicity in vitro vs. renal clearance in vivo) .
  • Theoretical Anchoring : Link findings to PFAS toxicity frameworks (e.g., PPARα activation or membrane disruption hypotheses) .

Q. What conceptual frameworks guide the design of ionic liquid applications for this compound in separation technologies?

Methodological Answer:

  • Hildebrand Solubility Parameters : Optimize solvent systems for selective extraction (e.g., fluorinated ionic liquids in CO₂ capture).
  • Green Chemistry Principles : Prioritize low-energy synthesis routes and biodegradable analogs to mitigate PFAS accumulation risks .
  • Case Study Integration : Reference membrane-based separation successes with analogous quaternary ammonium salts .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Verification

TechniqueApplicationEvidence Reference
¹⁹F NMRFluorinated chain conformation
HRMSMolecular ion confirmation
Ion ChromatographySulfate counterion quantification

Q. Table 2. Environmental Degradation Methods

MethodTarget PathwayDetection Limit
UV/H₂O₂ Oxidation•OH radical cleavage0.1 ppb (LC-MS/MS)
Microbial ConsortiaDefluorination10 ppm (ISE)

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